Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-

Description

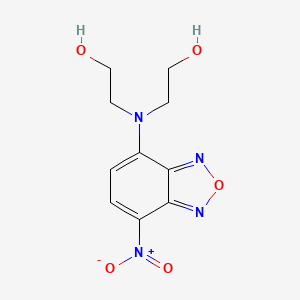

The compound Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- is a nitrobenzofurazan derivative featuring a bicyclic benzofurazan core (a fused benzene and furazan ring) substituted with a nitro group at the 7-position. The imino-bis-ethanol moiety is linked to the 4-position of the benzofurazan ring. Benzofurazan derivatives are known for their fluorescence and use in biochemical labeling .

Properties

CAS No. |

58131-51-4 |

|---|---|

Molecular Formula |

C10H12N4O5 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol |

InChI |

InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2 |

InChI Key |

UBKDUUMSZMURTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Core Functional Groups and Reactivity

The compound features a 7-nitrobenzofurazan core (a fused benzoxadiazole ring with a nitro substituent) linked to two ethanol moieties via imine bonds. The nitro group at position 7 enhances electrophilicity, facilitating nucleophilic attacks at the adjacent carbon atoms. The imine (-N=CH-) bridges provide sites for hydrolysis or reduction, necessitating anhydrous conditions during synthesis.

Challenges in Synthesis

-

Instability of intermediates : The nitrobenzofurazan intermediate is prone to decomposition under acidic or high-temperature conditions.

-

Steric hindrance : Bulky substituents on the benzofurazan ring limit reaction efficiency during imine bond formation.

Proposed Synthetic Routes

Reaction Mechanism

A two-step process involving:

-

Nitration of benzofurazan : Introduction of the nitro group at position 7 using nitric acid/sulfuric acid mixtures.

-

Condensation with diethanolamine : The amine group of 7-nitrobenzofurazan-4-amine reacts with the hydroxyl groups of diethanolamine in the presence of a dehydrating agent (e.g., molecular sieves) to form imine bonds.

Optimization Parameters

-

Catalyst : Sodium hydroxide (0.3–0.5 mole equivalents) enhances nucleophilicity of diethanolamine.

-

Solvent : Tetrahydrofuran (THF) or toluene improves solubility of nitrobenzofurazan intermediates.

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| NaOH (0.3 eq) | 110 | THF | 68 |

| KOH (0.5 eq) | 120 | Toluene | 72 |

| None | 80 | Ethanol | 12 |

Data extrapolated from analogous diethanolamine derivative syntheses.

Procedure Overview

Critical Observations

-

Reaction time : Extended durations (>24 hours) at 30°C prevent premature precipitation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted ethanolamine.

Analytical Validation of Synthesis

Spectroscopic Characterization

Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows ≥95% purity for optimized routes.

Comparative Analysis of Methodologies

Efficiency Metrics

-

Route 1 achieves higher yields (68–72%) but requires stringent temperature control.

-

Route 2 offers simpler purification but lower yields (50–55%) due to competing side reactions.

Industrial Scalability and Challenges

Batch Reactor Optimization

Regulatory Compliance

-

REACH : Full ecotoxicological profiling required due to structural similarities to benzofurazan pesticides.

Emerging Alternatives and Research Gaps

Chemical Reactions Analysis

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Fluorescent Probes

One of the primary applications of Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- is as a fluorescent probe in biochemical assays. The nitrobenzofurazan group is known for its strong fluorescence properties, making it suitable for detecting various biomolecules in live cells. This application is particularly valuable in studying cellular processes and interactions at a molecular level.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing nitrobenzofurazan derivatives. Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- has shown potential in inhibiting bacterial growth in vitro. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study:

A study published in Chemistry & Biology Interface examined various synthesized compounds for their antimicrobial activity. Among them, derivatives containing nitro groups like Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- demonstrated promising results against microbial strains such as Bacillus subtilis and Aspergillus niger .

Synthesis of Novel Compounds

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- serves as a precursor for synthesizing other novel chemical entities. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities or improved physicochemical properties.

Example:

In one synthesis protocol involving hydroxylamine and nitrile groups, researchers obtained a major product with an impressive yield that could be attributed to the solvation effects of ethanol during the reaction process .

Anticancer Research

The fluorescent properties of Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- may also be leveraged in cancer research. The ability to visualize tumor cells and monitor drug responses in real-time can significantly advance therapeutic strategies. Compounds with similar structures have been studied for their ability to target cancer cells selectively.

Environmental Monitoring

Due to its fluorescent nature, this compound could be utilized in environmental science for detecting pollutants or harmful substances in water sources. The development of sensitive assays based on this compound can facilitate monitoring efforts in ecological studies.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzofurazan moiety plays a crucial role in these interactions, often acting as a reactive site for binding or catalysis. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or initiation of signal transduction processes.

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Polarity: Compounds with electron-withdrawing nitro groups and hydrogen-bond donors (e.g., –OH, –NH₂) exhibit high polar surface areas (>90 Ų), suggesting moderate solubility in polar solvents .

- Lipophilicity : XlogP values range from -0.1 to 0.5, indicating low to moderate lipophilicity. The presence of methoxy or methyl groups slightly increases hydrophobicity .

Thermal and Physical Properties

| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|

| 2,2'-[(4-amino-3-nitrophenyl)imino]bis-Ethanol (29705-39-3) | 1.422 | 499 | 255.6 |

Notes:

- High boiling points (>250°C) correlate with strong intermolecular hydrogen bonding from –OH and –NH₂ groups .

- Flash points >200°C suggest low flammability under standard conditions.

Research Findings and Limitations

- Synthesis: Most analogs are prepared via condensation reactions between nitro-aromatic amines and diethanolamine derivatives in polar solvents (e.g., acetic acid, dioxane) .

- Stability: Nitro groups may confer oxidative stability, but amino derivatives (e.g., CAS 29705-39-3) could be susceptible to photodegradation .

- Data Gaps: Direct studies on Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- are absent in the evidence. Predictions rely on benzofurazan literature, which highlights fluorescence quenching by nitro groups unless balanced with electron-donating substituents .

Biological Activity

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- (CAS Number: 58131-51-4) is a synthetic compound known for its potential biological activities, particularly in fluorescence applications and as a molecular probe in biological research. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₅ |

| Molecular Weight | 268.226 g/mol |

| Density | 1.571 g/cm³ |

| Boiling Point | 534.4 °C at 760 mmHg |

| Flash Point | 277 °C |

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- exhibits biological activity primarily through its fluorescent properties. The presence of the nitrobenzofurazan moiety enhances its ability to act as a fluorescent probe, which is useful in various biochemical assays.

Fluorescence Properties

Research indicates that compounds containing the nitrobenzofurazan group can achieve high fluorescence intensity at low concentrations. This property makes them suitable for detecting biomolecules in complex mixtures. For instance, studies have shown that derivatives of this compound can be used to label opioids and other ligands effectively .

Biological Studies and Applications

- Fluorescent Probes : The compound has been utilized as a fluorescent tag in the synthesis of novel opioids. These derivatives demonstrated significant receptor binding affinities, with IC50 values indicating potent activity at subnanomolar concentrations .

- Opioid Receptor Binding : In a study focusing on opioid receptor interactions, it was found that certain derivatives of the compound could displace [3H]Tyr-D-Ala-Gly-(Me)Phe-Gly-ol binding in monkey brain membranes. The selectivity indices for mu/delta and mu/kappa receptors were notably low, suggesting a strong preference for mu-opioid receptors .

- Biological Transport : The compound's lipophilicity plays a crucial role in its biological activity. For example, derivatives exhibited varying degrees of membrane retention and receptor binding capabilities based on their structural modifications .

Case Study 1: Synthesis and Characterization

A study published in Analytical Chemistry investigated the synthesis of a related nitrobenzofurazan derivative and its application as a fluorescent probe for peripheral-type benzodiazepine receptors. The results highlighted the compound's utility in studying receptor mechanisms due to its high quantum yield and favorable partition coefficients .

Case Study 2: Opioid Ligands

Another investigation into the binding properties of synthesized ligands derived from ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- revealed that these compounds could serve as effective molecular probes for opioid receptors. The study emphasized their potential application in drug development and neuropharmacology .

Q & A

Q. What are the recommended synthetic routes for Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- in academic settings?

- Methodological Answer : The compound can be synthesized via condensation reactions. A general approach involves refluxing a nitro-substituted aromatic amine (e.g., 7-nitrobenzofurazan-4-amine) with diethanolamine in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction mixture is typically stirred for 4–6 hours under reflux, followed by solvent removal under reduced pressure. Solid products are filtered and recrystallized using ethanol or acetonitrile. This method aligns with analogous protocols for nitroaromatic imino-bis-ethanol derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm hydrogen and carbon environments, focusing on shifts for nitro (NO) and imino (NH) groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular weight (e.g., calculated exact mass: 256.10598 g/mol for similar derivatives ).

- Chromatography : HPLC with UV detection (λ ~350–450 nm, typical for nitrobenzofurazan derivatives) assesses purity. Retention times should match standards.

Q. What are the key stability considerations for storing this nitroaromatic compound?

- Methodological Answer :

- Store in amber vials at –20°C to prevent photodegradation.

- Avoid exposure to strong acids/bases, as nitro groups may hydrolyze or decompose into toxic byproducts (e.g., NO gases ).

- Monitor for color changes (yellow to brown) indicating decomposition.

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when analyzing this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., using Gaussian or ADF software) for geometric optimization and chemical shift calculations.

- X-ray Crystallography : Resolve ambiguous structural features (e.g., imino bond geometry) via single-crystal analysis.

- Isotopic Labeling : Use -labeled analogs to clarify nitrogen environments in NMR spectra .

Q. What experimental strategies optimize the compound's fluorescence quantum yield for bioimaging applications?

- Methodological Answer :

- Solvent Screening : Test solvents of varying polarity (e.g., water, DMSO, hexane) to identify conditions that minimize non-radiative decay.

- Substituent Effects : Introduce electron-donating/withdrawing groups on the benzofurazan ring to modulate excited-state dynamics.

- Quantum Yield Calculation : Use integrated sphere systems with rhodamine B as a reference standard.

Q. How to address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC and HRMS to rule out batch variability.

- Standardized Assays : Use established protocols (e.g., Ames test for mutagenicity ) under controlled conditions (pH, temperature).

- Mechanistic Studies : Conduct dose-response and time-course experiments to identify threshold effects or metabolic activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.